{Bicyclo[3.1.0]hexan-3-yl}methanethiol
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Overview
Description
{Bicyclo[310]hexan-3-yl}methanethiol is an organic compound characterized by a bicyclic structure with a thiol group attached to a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {Bicyclo[3.1.0]hexan-3-yl}methanethiol typically involves the formation of the bicyclic core followed by the introduction of the thiol group. One common method involves the cyclization of a suitable precursor, such as a diene, under specific conditions to form the bicyclic structure. The thiol group can then be introduced through a thiolation reaction using reagents like thiourea or hydrogen sulfide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
{Bicyclo[3.1.0]hexan-3-yl}methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: The corresponding hydrocarbon.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
{Bicyclo[3.1.0]hexan-3-yl}methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its thiol group.
Medicine: Explored for its potential therapeutic properties, particularly in targeting thiol-sensitive pathways.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of {Bicyclo[3.1.0]hexan-3-yl}methanethiol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with electrophilic centers in proteins and other biomolecules, affecting their function. The compound may also participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- {Bicyclo[3.1.0]hexan-6-yl}methanethiol
- {Bicyclo[2.2.1]heptan-2-yl}methanethiol
- {Bicyclo[2.2.2]octan-3-yl}methanethiol
Uniqueness
{Bicyclo[310]hexan-3-yl}methanethiol is unique due to its specific bicyclic structure and the position of the thiol group
Properties
IUPAC Name |
3-bicyclo[3.1.0]hexanylmethanethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12S/c8-4-5-1-6-3-7(6)2-5/h5-8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUYSTFQWPTUCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1C2)CS |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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